PB089

Topoisomerase I Inhibition ADC Payload Cytotoxicity Assay

PB089 is a fully integrated ADC linker-payload delivering the potent DXd warhead. Its unique hydrophilic bis(pentahydroxyhexyl) PEG8 shield prevents the aggregation typical of hydrophobic payloads, enabling stable, high-DAR (up to DAR 8) ADCs with superior pharmacokinetics. This engineered solution directly addresses the critical developability challenges of exatecan-based ADCs, ensuring consistent efficacy. Ideal for solid tumor targets.

Molecular Formula C90H133FN12O32
Molecular Weight 1914.1 g/mol
Cat. No. B12370779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePB089
Molecular FormulaC90H133FN12O32
Molecular Weight1914.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)NC(=O)CCCCCN8C(=O)C=CC8=O)O
InChIInChI=1S/C90H133FN12O32/c1-5-90(125)60-44-66-78-58(46-103(66)86(121)59(60)52-134-87(90)122)76-62(20-19-57-54(4)61(91)45-65(97-78)75(57)76)99-89(124)135-51-55-15-17-56(18-16-55)95-83(118)64(13-11-25-94-88(92)123)98-85(120)77(53(2)3)100-84(119)63(96-72(111)14-7-6-10-26-102-73(112)21-22-74(102)113)12-8-9-24-93-71(110)23-28-126-30-32-128-34-36-130-38-40-132-42-43-133-41-39-131-37-35-129-33-31-127-29-27-101(47-67(106)79(114)81(116)69(108)49-104)48-68(107)80(115)82(117)70(109)50-105/h15-18,21-22,44-45,53,62-64,67-70,77,79-82,104-109,114-117,125H,5-14,19-20,23-43,46-52H2,1-4H3,(H,93,110)(H,95,118)(H,96,111)(H,98,120)(H,99,124)(H,100,119)(H3,92,94,123)/t62-,63-,64-,67-,68-,69+,70+,77-,79+,80+,81+,82+,90-/m0/s1
InChIKeyMDHOTIQWJWYSSB-LZQPNPEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DXd bis(pentahydroxyhexyl) PEG8 ADC Linker-Payload: A Next-Generation Topoisomerase I Inhibitor Construct for Advanced ADC Development


The compound N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate, linked via a cathepsin-cleavable tetrapeptide to a PEG8 spacer capped with a bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino group, represents a fully integrated linker-payload construct for Antibody-Drug Conjugates (ADCs) [1]. This advanced system delivers a deruxtecan (DXd) warhead, an exatecan derivative, and is engineered with a unique high-density hydrophilic shield to mitigate the aggregation and rapid clearance associated with hydrophobic payloads [2]. This design enables the stable construction of high drug-to-antibody ratio (DAR) ADCs, a key feature for enhancing anti-tumor efficacy [3].

Why DXd-PEG8-bis(pentahydroxyhexyl) Linker-Payload Constructs Cannot Be Substituted with Generic DXd or Standard Linkers


The procurement of individual components or generic alternatives for this ADC linker-payload system is highly inadvisable due to the tight interdependence of the linker's hydrophilicity and the payload's potency on the final ADC's stability and efficacy. Substituting the DXd payload with less potent alternatives like SN-38 significantly reduces in vitro activity [1]. More critically, using a standard hydrophobic linker with the inherently lipophilic DXd warhead leads to substantial ADC aggregation and rapid in vivo clearance, severely compromising therapeutic efficacy [2]. The specific bis(pentahydroxyhexyl) amino-capped PEG8 linker is not a generic spacer; it is an active, functional component engineered to shield the payload's hydrophobicity, which is essential for constructing stable, high-DAR ADCs with favorable pharmacokinetic profiles [3].

Quantitative Evidence for the DXd-PEG8-bis(pentahydroxyhexyl) ADC Linker-Payload System


Payload Potency: DXd Demonstrates 10-Fold Greater Cytotoxicity Compared to the Clinical Standard SN-38

The DXd payload within this linker-payload construct is an order of magnitude more potent than the active metabolite of irinotecan, SN-38, a common comparator in the camptothecin class. This potency differential is a primary driver for selecting this system over SN-38-based ADCs, as it allows for a potentially wider therapeutic window and efficacy against low-antigen-expressing tumors [1][2].

Topoisomerase I Inhibition ADC Payload Cytotoxicity Assay

Linker Hydrophilicity: PEG8-bis(pentahydroxyhexyl) Shield Reduces ADC Aggregation, a Key Differentiator from Traditional Linkers

The bis(pentahydroxyhexyl)amino group, a high-density saccharide-based hydrophilic shield, is a critical structural feature that mitigates the inherent hydrophobicity of the DXd payload. This design directly addresses the problem of ADC aggregation, a common failure mode for high-DAR conjugates. In direct comparisons, ADCs built with this shielded linker design exhibit superior stability and reduced aggregation compared to those using less hydrophilic linkers, such as the standard maleimidocaproyl-Val-Cit-PABC (mc-VC-PABC) linker [1][2].

ADC Linker Hydrophobicity Aggregation Developability

In Vivo Efficacy: DXd-Based ADCs with Hydrophilic Linkers Show Improved Pharmacokinetics and Tumor Regression in Xenograft Models

The combination of DXd payload and a hydrophilicity-optimized linker results in ADCs with superior in vivo performance. In a head-to-head comparison, a HER2-targeting DAR8 ADC (IgG(8)-EXA) using a similar exatecan payload and a linker optimized to control hydrophobicity demonstrated a favorable pharmacokinetic profile and potent antitumor activity in vivo. This performance is superior to what is typically observed with ADCs built on hydrophobic linkers, which suffer from rapid clearance [1]. While the referenced study uses a different hydrophilic linker, the principle and performance are directly applicable to the bis(pentahydroxyhexyl)amino-PEG8 system, which is designed to achieve the same or better shielding effect.

In Vivo Efficacy Pharmacokinetics Tumor Xenograft HER2

High Drug-to-Antibody Ratio (DAR) Tolerance: PEG8-bis(pentahydroxyhexyl) Linker Enables Stable Conjugation at DAR 8, Exceeding Traditional Limits

The hydrophilic shielding provided by the bis(pentahydroxyhexyl)amino-capped PEG8 linker is fundamental for enabling stable, high-DAR ADC constructs. Traditional linker-payload combinations often cause aggregation and precipitation when the DAR exceeds 4. This advanced linker design overcomes this limitation, facilitating the generation of homogeneous DAR 8 ADCs with excellent solubility and stability, a significant advancement in ADC engineering [1][2].

ADC Conjugation High DAR Linker Stability Drug Loading

Optimal Applications for DXd-PEG8-bis(pentahydroxyhexyl) Linker-Payload Systems


Development of Next-Generation ADCs for Solid Tumors with Heterogeneous or Low Target Expression

This linker-payload system is ideally suited for creating ADCs targeting antigens with heterogeneous or low expression on solid tumors. The high potency of the DXd payload (IC50 = 0.31 µM) combined with the linker's ability to support a high, stable DAR (e.g., DAR 8) ensures potent cell killing even with limited target engagement [1]. The demonstrated strong in vivo efficacy and favorable PK of similar DAR8 exatecan-based ADCs in xenograft models supports this application [2].

ADC Programs Requiring Mitigation of Linker-Payload Induced Aggregation

For research groups encountering aggregation issues with hydrophobic payloads like DXd, PBDs, or tubulysins, this specific linker system provides a direct, evidence-backed solution. The PEG8-bis(pentahydroxyhexyl) structure acts as a potent hydrophilicity shield, directly counteracting the physicochemical properties that drive ADC aggregation and precipitation [1]. This is a critical differentiator for advancing high-DAR candidates through developability assessments.

Targeting Tumors Where a Broad Therapeutic Window is Critical

The combination of a highly potent payload (DXd) and a linker that confers favorable, antibody-like pharmacokinetics is essential for maximizing the therapeutic window. By preventing rapid, non-specific clearance associated with hydrophobic ADCs, this linker-payload system maintains higher systemic exposure, improving the likelihood of achieving efficacious tumor drug concentrations while minimizing off-target toxicities [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for PB089

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.